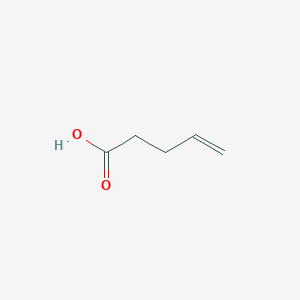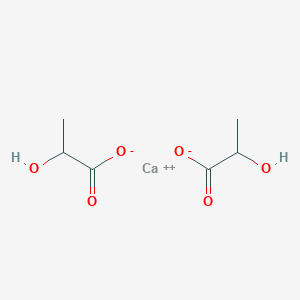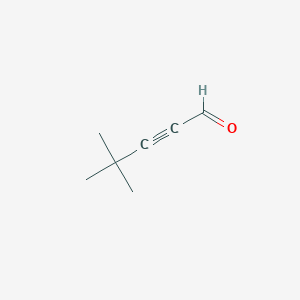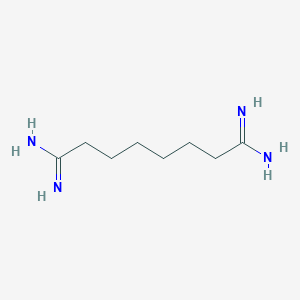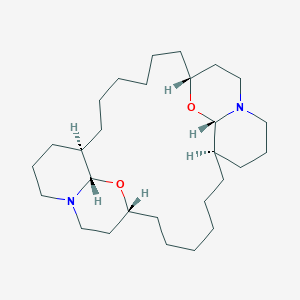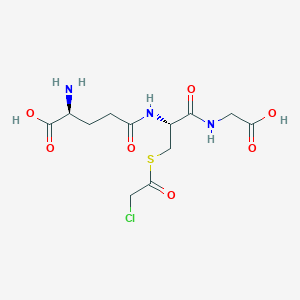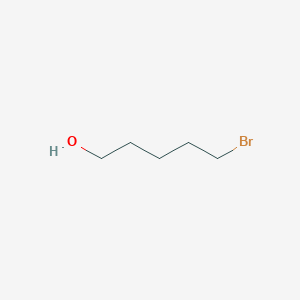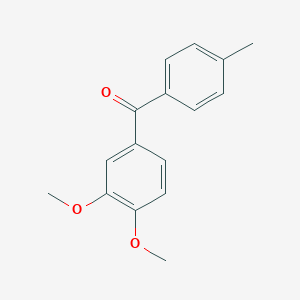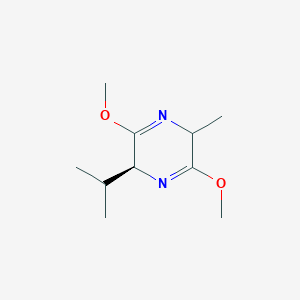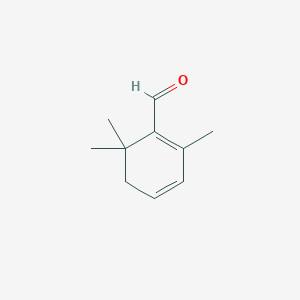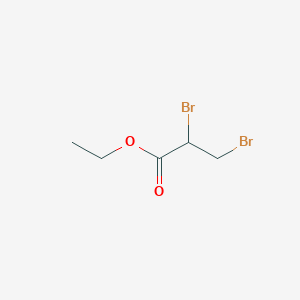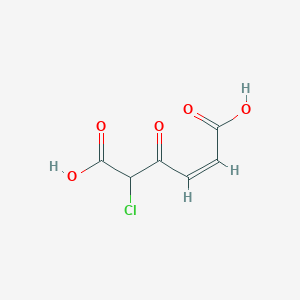
(Z)-5-Chloro-4-oxo-2-hexenedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-Chloro-4-oxo-2-hexenedioic acid, also known as 2-chloromaleic acid, is a chemical compound with the molecular formula C5H3ClO4. It is a white crystalline powder that is soluble in water and has been used in various scientific research applications. In
Mécanisme D'action
The mechanism of action of (Z)-5-Chloro-4-oxo-2-hexenedioic acid involves the inhibition of enzyme activity. It is believed to bind to the active site of enzymes, preventing them from carrying out their normal functions. This inhibition can be reversible or irreversible, depending on the specific enzyme and experimental conditions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (Z)-5-Chloro-4-oxo-2-hexenedioic acid depend on the specific enzyme being inhibited. For example, inhibition of lactate dehydrogenase can lead to a decrease in the production of lactate, which is important for energy metabolism. Inhibition of malate dehydrogenase can lead to a decrease in the production of NADH, which is important for cellular respiration. These effects can have significant impacts on cellular metabolism and physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-5-Chloro-4-oxo-2-hexenedioic acid in lab experiments is its specificity for certain enzymes. This can allow researchers to selectively inhibit a particular enzyme and study its function. However, one limitation is that the inhibition may not be completely specific, and other enzymes may also be affected. Additionally, the reversible or irreversible nature of the inhibition can also be a limitation, depending on the specific experimental design.
Orientations Futures
There are many future directions for the study of (Z)-5-Chloro-4-oxo-2-hexenedioic acid. One direction is the development of more specific inhibitors for various enzymes, which can provide more insights into their function and regulation. Another direction is the study of the physiological effects of (Z)-5-Chloro-4-oxo-2-hexenedioic acid in vivo, which can provide a more complete understanding of its impact on cellular metabolism and physiology. Additionally, the use of (Z)-5-Chloro-4-oxo-2-hexenedioic acid in drug discovery and development is also a promising area of research.
Méthodes De Synthèse
(Z)-5-Chloro-4-oxo-2-hexenedioic acid can be synthesized through various methods. One common method is the reaction of maleic anhydride with thionyl chloride, followed by hydrolysis with water. Another method involves the reaction of maleic anhydride with phosphorus pentachloride, followed by hydrolysis with water. Both methods produce (Z)-5-Chloro-4-oxo-2-hexenedioic acid as the final product.
Applications De Recherche Scientifique
(Z)-5-Chloro-4-oxo-2-hexenedioic acid has been used in various scientific research applications. One of the most common applications is in the study of the mechanism of action of enzymes. It has been shown to inhibit the activity of various enzymes, including lactate dehydrogenase and malate dehydrogenase. This inhibition can provide valuable insights into the function and regulation of these enzymes.
Propriétés
IUPAC Name |
(Z)-5-chloro-4-oxohex-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5/c7-5(6(11)12)3(8)1-2-4(9)10/h1-2,5H,(H,9,10)(H,11,12)/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSZJXOTAAUHEL-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)C(C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)C(C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-Chloro-4-oxo-2-hexenedioic acid | |
CAS RN |
114435-26-6 |
Source


|
| Record name | 5-Chloromaleylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114435266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

